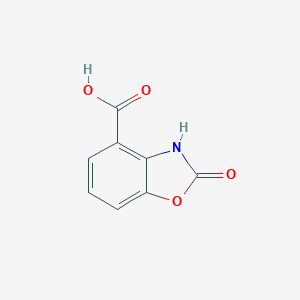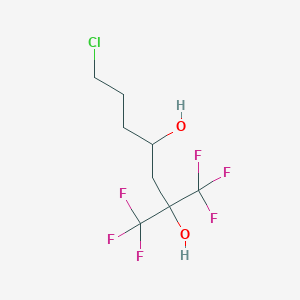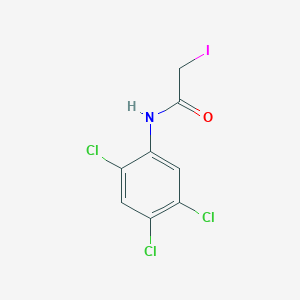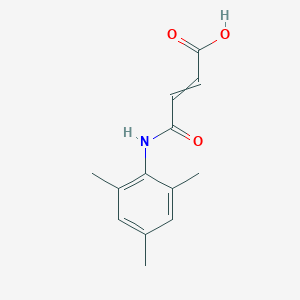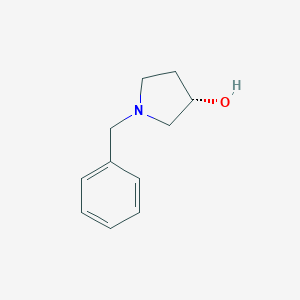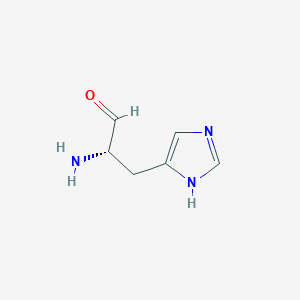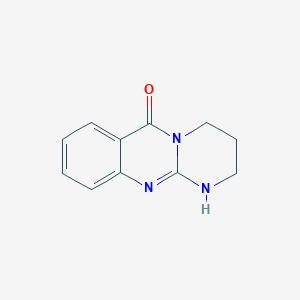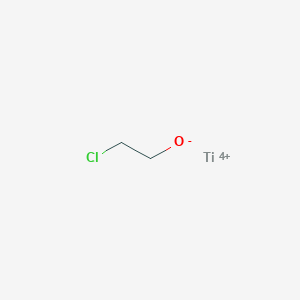
Titanium(4+) 2-chloroethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(4+) 2-chloroethanolate is a chemical compound that has been extensively researched in recent years due to its potential applications in various scientific fields. It is a coordination compound that is formed by the reaction of titanium tetrachloride with ethanol. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The exact mechanism of action of titanium(4+) 2-chloroethanolate is not yet fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, facilitating the transfer of electrons between reactants and promoting the formation of new chemical bonds.
Biochemische Und Physiologische Effekte
Titanium(4+) 2-chloroethanolate has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound has potent antioxidant properties, which may be useful in the treatment of various diseases such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of titanium(4+) 2-chloroethanolate is its excellent catalytic activity, which makes it a valuable tool for various laboratory experiments. However, the compound is highly reactive and requires careful handling to avoid unwanted reactions and byproducts.
Zukünftige Richtungen
There are several future directions for research on titanium(4+) 2-chloroethanolate. One promising area of research is in the development of new catalytic applications for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing the compound that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of titanium(4+) 2-chloroethanolate involves the reaction of titanium tetrachloride with ethanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted byproducts. The resulting compound is a yellow-orange powder that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Titanium(4+) 2-chloroethanolate has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of catalysis. This compound has been found to exhibit excellent catalytic activity in a wide range of chemical reactions, including the oxidation of alcohols and the reduction of ketones.
Eigenschaften
CAS-Nummer |
19600-96-5 |
|---|---|
Produktname |
Titanium(4+) 2-chloroethanolate |
Molekularformel |
C8H16Cl4O4Ti |
Molekulargewicht |
127.37 g/mol |
IUPAC-Name |
2-chloroethanolate;titanium(4+) |
InChI |
InChI=1S/C2H4ClO.Ti/c3-1-2-4;/h1-2H2;/q-1;+4 |
InChI-Schlüssel |
PEGZGALEIGAUGQ-UHFFFAOYSA-N |
SMILES |
C(CCl)[O-].[Ti+4] |
Kanonische SMILES |
C(CCl)[O-].[Ti+4] |
Andere CAS-Nummern |
19600-96-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



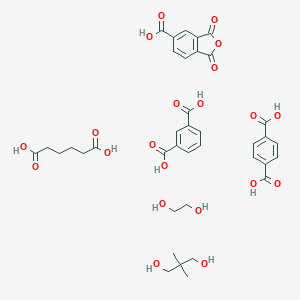
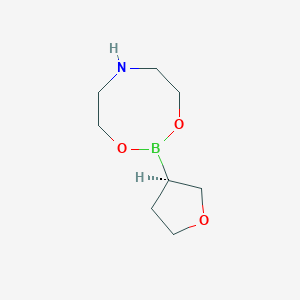
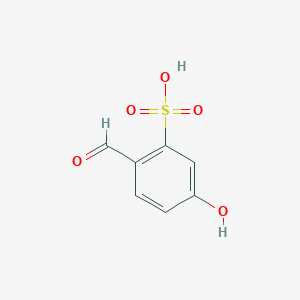
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
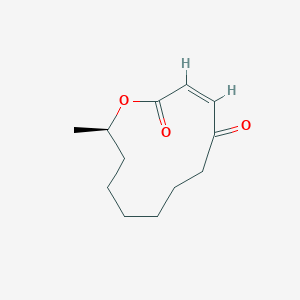
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
